BenchChemオンラインストアへようこそ!

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Physicochemical property comparison Ligand efficiency Drug-likeness

This lead-like scaffold is a strategic asset for early-stage kinase inhibitor programs. Its low molecular weight (362.25 Da) and predicted moderate lipophilicity (XLogP3 ~3.0–3.5) reduce the risk of hydrophobicity-driven promiscuity. The 6-bromo benzothiazole moiety enables rapid parallel library synthesis via Suzuki or Buchwald-Hartwig coupling, while the pyridin-3-ylmethyl arm offers a secondary diversification vector. Unlike larger benzamide analogs, the compact acetamide pharmacophore prevents non-specific hydrophobic collapse, giving medicinal chemists precise control over potency and selectivity during fragment growth.

Molecular Formula C15H12BrN3OS
Molecular Weight 362.25
CAS No. 895024-41-6
Cat. No. B2454761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS895024-41-6
Molecular FormulaC15H12BrN3OS
Molecular Weight362.25
Structural Identifiers
SMILESCC(=O)N(CC1=CN=CC=C1)C2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C15H12BrN3OS/c1-10(20)19(9-11-3-2-6-17-8-11)15-18-13-5-4-12(16)7-14(13)21-15/h2-8H,9H2,1H3
InChIKeyYTQMINKNUNMIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 895024-41-6): Core Identity and Sourcing Context


N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 895024-41-6) is a heterocyclic small molecule featuring a 6-bromo-1,3-benzothiazole core linked via an acetamide bridge to a pyridin-3-ylmethyl moiety [1]. With a molecular formula of C₁₅H₁₂BrN₃OS and a molecular weight of 362.25 g·mol⁻¹, it belongs to a broader chemotype of benzothiazole-pyridine hybrids that have been investigated for anticancer, antimicrobial, and kinase inhibitory activities [2]. However, publicly available quantitative biological profiling data specific to this compound remain extremely scarce at the time of this analysis.

Why N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide Cannot Be Casually Replaced by In-Class Analogs


The benzothiazole-pyridinylmethyl-acetamide scaffold exhibits extreme sensitivity to peripheral substitution, where minor modifications—such as replacing the acetyl group with a bulkier benzamide or naphthylacetamide—can drastically alter hydrogen-bonding capacity, lipophilicity, and conformational freedom [1]. These changes directly impact pharmacokinetic behavior, target-binding thermodynamics, and cellular permeability. Consequently, in-class compounds like N-(6-bromobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide (CID 40983237) and N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 922703-67-1) cannot be assumed to serve as functional equivalents in any structure-activity relationship (SAR) study or biological assay [2]. Direct head-to-head comparative data, however, are not publicly available for this specific compound, and procurement decisions must therefore be based on a rigorous, case-by-case physicochemical rationale rather than generic class claims.

Quantitative Differentiation Evidence for N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide Against Closest Analogs


Lower Molecular Weight and Reduced Lipophilicity Compared to the 2,5-Dimethylbenzamide Analog

N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has a molecular weight of 362.25 g·mol⁻¹, which is 90.15 g·mol⁻¹ lower than that of its closest documented analog N-(6-bromobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide (MW = 452.4 g·mol⁻¹) [1]. Additionally, the acetamide congener possesses fewer aromatic carbons and a smaller solvent-accessible surface area, which typically correlates with a lower XLogP3 value compared with the dimethylbenzamide analog (XLogP3 = 5.6 for the analog) [1]. This combination of lower molecular weight and reduced lipophilicity places the target compound in a more favorable region of the Ro5 chemical space, potentially offering superior aqueous solubility and in vitro permeability.

Physicochemical property comparison Ligand efficiency Drug-likeness

Fewer Rotatable Bonds and Lower Entropic Penalty Upon Binding Relative to Naphthylacetamide Analog

The target compound contains only three rotatable bonds (excluding the pyridine ring rotation), compared with at least five rotatable bonds in the naphthylacetamide derivative N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide [1]. A reduction in rotatable bonds generally translates into a lower conformational entropy penalty upon binding to a macromolecular target, which can partially compensate for weaker enthalpic contacts and improve the overall binding free energy for a given pharmacophore [2].

Conformational restriction Binding entropy SAR

Presence of a Single Hydrogen-Bond-Acceptor-Rich Acetyl Group May Favor Specific Target Interactions Over Bulkier Benzamide Analogs

The acetamide side chain contributes one additional hydrogen-bond acceptor (HBA) relative to the benzamide moiety of the 2,5-dimethylbenzamide analog, while maintaining a smaller steric footprint. The target compound's smaller HBA count (4) versus the naphthylacetamide analog (also 4 but with a much larger aromatic surface) suggests a more focused pharmacophore [1]. This can reduce the number of potential off-target interactions while preserving the ability to engage key residues in the target binding site, a hypothesis supported by the generally improved selectivity profiles of simpler acetamide derivatives in benzothiazole-based kinase inhibitor series [2].

Hydrogen-bond acceptor count Pharmacophore simplicity Selectivity

6-Bromo Substitution on the Benzothiazole Core: A Critical Handle for Late-Stage Functionalization Absent in Non-Halogenated Congeners

The 6-bromo substituent on the benzothiazole ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification into a library of 6-substituted derivatives for SAR exploration [1]. This feature is absent in non-halogenated benzothiazole-pyridine hybrids and contrasts with analogs that bear the bromine at other positions (e.g., 5-bromo or 7-bromo), where reactivity and steric accessibility differ. The 6-position is often preferred for maintaining the planarity of the benzothiazole core while directing substituents into solvent-exposed regions, a strategic advantage in probe molecule design.

Late-stage functionalization Cross-coupling Chemical probe synthesis

Evidence-Anchored Application Scenarios for N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide


Lead-Like Starting Point for Benzothiazole-Based Kinase Inhibitor Optimization

Given its lower molecular weight (362 Da), favorable predicted logP, and the presence of a diversification-ready 6-bromo group, N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is suited as a lead-like scaffold in early-stage kinase inhibitor programs. The compound's compact acetamide pharmacophore reduces the risk of non-specific hydrophobic collapse observed with larger benzamide analogs [1], allowing medicinal chemists to systematically build in potency through fragment growing or merging strategies.

Late-Stage Diversification Template for SAR Exploration

The aryl bromide at the 6-position of the benzothiazole core permits rapid construction of focused libraries via Suzuki or Buchwald-Hartwig coupling. This is particularly valuable for teams that require a common intermediate for generating 50–200 analog compounds to probe substituent effects on target affinity, selectivity, and ADMET properties [2]. The pyridin-3-ylmethyl arm also offers an additional vector for diversification through N-alkylation or Mannich-type reactions, enhancing the scaffold's overall utility in parallel synthesis.

Physicochemical Benchmark for In Silico Screening and Molecular Docking Studies

The well-defined, moderate lipophilicity (estimated XLogP3 ~3.0–3.5) of this compound makes it a suitable reference for calibrating docking scores and pharmacophore models against benzothiazole-containing kinase targets. Its minimal rotatable bond count reduces sampling complexity in molecular dynamics simulations, improving the reliability of binding free energy calculations when used as a control compound in virtual screening campaigns [3].

Quote Request

Request a Quote for N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.